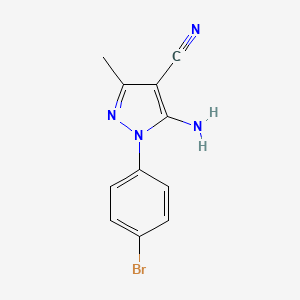

5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE

Description

5-Amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole is a pyrazole derivative characterized by a brominated aromatic ring and functional groups that confer unique physicochemical and biological properties. Its empirical formula is C₁₁H₉BrN₄, with a molecular weight of 277.12 g/mol and CAS number 76982-35-9 . The compound features:

- Cyano group (CN): Contributes to electron-withdrawing effects and metabolic stability.

- Methyl group at position 3: Steric and electronic modulation of the pyrazole core.

This compound is structurally analogous to bioactive pyrazoles but distinguishes itself through specific substitutions that influence reactivity and pharmacological activity.

Properties

IUPAC Name |

5-amino-1-(4-bromophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXAHPLZAJJVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506192 | |

| Record name | 5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76982-35-9 | |

| Record name | 5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Routes

Cyclocondensation of 4-Bromophenylhydrazine with α-Cyano Carbonyl Compounds

The most widely reported method involves the reaction of 4-bromophenylhydrazine with α-cyano carbonyl precursors, such as ethoxymethylenemalononitrile (EMN), under reflux conditions in ethanol. This one-pot reaction proceeds via a cyclocondensation mechanism, forming the pyrazole core.

Procedure :

- 4-Bromophenylhydrazine hydrochloride (1.62 g, 7.5 mmol) is combined with EMN (1.22 g, 8.0 mmol) and anhydrous sodium acetate (0.9 g, 11 mmol) in 15 mL of absolute ethanol.

- The mixture is refluxed for 3–24 hours, depending on the desired yield and purity.

- The crude product is purified via recrystallization (acetone/hexane) or column chromatography (silica gel, benzene/ether), yielding orange-to-tan crystals (60–85% yield).

Mechanistic Insights :

- The reaction initiates with nucleophilic attack by the hydrazine’s terminal nitrogen on EMN’s electrophilic β-carbon.

- Subsequent cyclization and elimination of ethanol yield the pyrazole ring.

Key Variables :

Alternative Routes Using Prefunctionalized Intermediates

Hydrazone Formation Followed by Cyclization

Hydrazones derived from 4-bromophenylhydrazine and α-cyanoacetone undergo acid-catalyzed cyclization to form the target compound. This method offers better regiocontrol but requires additional steps.

Procedure :

- 4-Bromophenylhydrazine reacts with α-cyanoacetone in ethanol at room temperature, forming a hydrazone intermediate.

- Cyclization is induced using concentrated sulfuric acid, followed by neutralization with ammonium hydroxide.

Advantages :

Optimization Strategies

Structural Characterization

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Agents

Research indicates that derivatives of pyrazole compounds, including 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, exhibit significant anti-inflammatory properties. Studies have shown that these compounds can ameliorate inflammation in animal models, making them candidates for developing new anti-inflammatory drugs .

Antitumor Activity

The compound has been investigated for its antitumor potential. In vitro studies suggest that it may inhibit the growth of various cancer cell lines. The mechanism of action often involves the modulation of specific molecular pathways associated with tumor growth and metastasis .

Protein Degradation Research

This compound is classified under protein degrader building blocks, which are crucial in the development of targeted protein degradation therapies. These therapies aim to selectively degrade disease-causing proteins, thereby offering a novel approach to treating various diseases, including cancer .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of other biologically active pyrazole derivatives. Researchers utilize it to create new compounds with enhanced pharmacological properties, potentially leading to the discovery of new therapeutic agents .

Table: Summary of Research Findings on this compound

Mechanism of Action

The exact mechanism of action of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and bromophenyl groups allows for hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Bromophenyl Substitution

- 5-Amino-1-(3-Bromophenyl)-4-Cyano-3-Methylpyrazole (CAS: 1072944-89-8): Differs in bromine substitution at the 3-position of the phenyl ring.

Halogen Substitution Variations

Evidence from halogenated phenylmaleimides (e.g., N-(4-fluorophenyl)maleimide and N-(4-iodophenyl)maleimide ) suggests that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency (IC₅₀ values: 4.34–7.24 μM ), indicating that electronic effects dominate over steric effects . Applied to pyrazoles, bromine’s moderate size and polarizability may optimize interactions compared to smaller (F) or larger (I) halogens.

Functional Group Modifications

- Ethyl 5-Amino-1-(4-Bromophenyl)-4-Cyanopyrazole-3-Carboxylate (CAS: 96723-27-2): Replaces the methyl group with an ester moiety.

- 5-Amino-1-(4-Methoxyphenyl)-1H-Pyrazole-4-Carboxamide: Substitutes cyano with carboxamide (CONH₂), enhancing solubility but reducing electrophilicity .

Heterocyclic Core Analogs

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-Chlorophenyl)-1,3,4-Oxadiazole :

Key Research Findings

Halogen Position Matters : 4-Bromophenyl substitution in pyrazoles optimizes steric and electronic interactions compared to 3-bromo analogs .

Functional Group Flexibility: Cyano groups enhance metabolic stability, while carboxamides improve solubility .

Bioisosteric Replacements : Oxadiazole derivatives retain activity despite core heterocycle changes, suggesting broad applicability of bromophenyl motifs .

Biological Activity

5-Amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole (CAS Number: 76982-35-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

- Molecular Formula : C11H9BrN4

- Molecular Weight : 277.12 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromophenyl group and a cyano group, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various pyrazole derivatives, including this compound. The findings indicated:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against several bacterial strains with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Biofilm Formation : It significantly inhibited biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The following points summarize its efficacy:

- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including lung, colorectal, and breast cancers.

- Mechanism of Action : Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| HCT116 (Colon) | 12.5 | Mitochondrial membrane disruption |

| A549 (Lung) | 18.7 | Cell cycle arrest at G0/G1 phase |

Pharmacological Studies

Recent pharmacological evaluations have shown that the compound also possesses anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation .

Case Studies

- Synergistic Effects with Chemotherapy : A case study investigated the synergistic effects of combining this pyrazole derivative with doxorubicin in breast cancer cells. The results demonstrated enhanced cytotoxicity compared to doxorubicin alone, highlighting its potential as an adjunct therapy in cancer treatment .

- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, reinforcing its potential as an effective anticancer agent .

Q & A

Q. How should researchers handle conflicting crystallographic data when hydrogen atoms are poorly resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.